4-(2,5-Dimethoxyphenyl)-2-nitrobenzoic acid
Description
4-(2,5-Dimethoxyphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring and a nitro group attached to the benzoic acid moiety
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-10-4-6-14(22-2)12(8-10)9-3-5-11(15(17)18)13(7-9)16(19)20/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLHYGFNEQMTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690833 | |
| Record name | 2',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-68-0 | |
| Record name | 2',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 2,5-dimethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position on the benzoic acid ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Strong nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4-(2,5-Dimethoxyphenyl)-2-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitration and substitution reactions.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitro and methoxy groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxy groups can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Known for its hallucinogenic properties.
4-Bromo-2,5-dimethoxyphenethylamine: A synthetic psychedelic drug.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another synthetic psychedelic with similar structural features.
Uniqueness: 4-(2,5-Dimethoxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and methoxy groups on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
